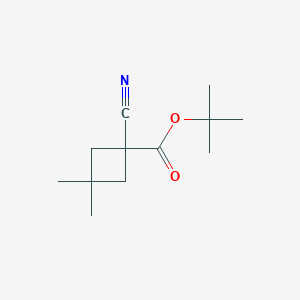

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with 3,3-dimethylcyclobutanone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the cyano group to the carbonyl compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations:

- Nucleophilic Substitution Reactions : The cyano group can act as a leaving group, facilitating nucleophilic attacks. This property is crucial for synthesizing more complex organic molecules.

- Electrophilic Reactions : The compound can also function as an electrophile due to the electron-withdrawing nature of the cyano group, making it useful in reactions such as Michael additions and alkylations.

Case Study: Synthesis of Complex Molecules

In a recent study, researchers utilized this compound to synthesize a series of novel heterocycles. The compound was reacted with various nucleophiles under controlled conditions, yielding high-purity products with significant yields. This demonstrates its utility as a versatile building block in synthetic chemistry.

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to its unique structural features. Specifically, it has been investigated for its potential role in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, compounds derived from this structure have been tested against leukemia and melanoma cells with promising results.

- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules enhances its potential application in targeted drug delivery systems.

Case Study: Anticancer Research

A recent investigation highlighted the efficacy of a modified version of this compound in treating acute myelogenous leukemia (AML). The study demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Applications in Materials Science

This compound can also be utilized in materials science for developing new polymers and materials:

- Polymerization Reactions : The compound can participate in radical polymerization processes to create novel polymeric materials with specific properties tailored for applications in coatings and adhesives.

- Functional Materials : Its unique structure allows for the incorporation into functional materials that exhibit specific optical or electronic properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-cyanoacetate | Contains an acetic acid moiety | Versatile for esterification reactions |

| Tert-butyl 4-cyanobutanoate | Longer carbon chain with cyano group | Potential for different biological activities |

| 3-Tert-butyl-1-cyanocyclobutane | Similar cyclobutane ring | Different reactivity patterns due to substituent effects |

Wirkmechanismus

The mechanism of action of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-cyano-1H-indole-1-carboxylate: Another compound with a cyano group and tert-butyl ester, but with an indole ring instead of a cyclobutane ring.

Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a piperidine ring and a tert-butyl ester group.

Uniqueness

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a cyclobutane ring. Its molecular formula is C12H19NO2 with a molecular weight of approximately 209.28 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including organic chemistry and pharmaceuticals.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and potential applications. The presence of the cyano group enhances its electrophilic character, making it suitable for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| CAS Number | 2044714-05-6 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl cyanoacetate with 3,3-dimethylcyclobutanone under basic conditions. This multi-step synthesis can vary based on available reagents and desired yields.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing moiety, enhancing the compound's reactivity towards nucleophiles .

Potential Applications

Research indicates that this compound may serve as a building block in the synthesis of more complex molecules with pharmaceutical applications. It has been explored for its potential in drug development and as a precursor for advanced materials in material science.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound. For instance:

- Antimicrobial Activity : Compounds with similar functional groups have demonstrated significant antimicrobial properties. A study indicated that derivatives containing cyano groups exhibited enhanced antibacterial activity against various strains .

- Pharmaceutical Development : Research has shown that compounds similar to this compound are being investigated for their roles in developing new therapeutic agents targeting specific diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Tert-butyl-1-cyanocyclobutane | Similar cyclobutane ring | Different reactivity patterns due to substituent effects |

| Tert-butyl 2-cyanoacetate | Contains an acetic acid moiety | More versatile for esterification reactions |

| Tert-butyl 4-cyanobutanoate | Longer carbon chain with cyano group | Potential for different biological activities |

Eigenschaften

IUPAC Name |

tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDIVGWKDBETON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.